8-Oxa-2-azaspiro[4.5]decane-3,4-dione

Medicinal Chemistry Physicochemical Properties Drug Discovery

8-Oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5) is a spirocyclic hydantoin building block featuring a rigid [4.5] spiro core with both oxygen and nitrogen heteroatoms. Its 3,4-dione moiety enables unique hydrogen-bonding interactions, while zero rotatable bonds and a predicted LogP of -0.5179 confer enhanced hydrophilicity over lipophilic analogs. Ideal for medicinal chemistry programs targeting FGFR4 inhibition (hepatocellular carcinoma), TRPM8 antagonism (pain management), and muscarinic agonism (cognitive enhancement). The rigid 3D framework is particularly suited to fragment-based screening libraries for difficult-to-drug targets. Select this scaffold for lead optimization where aqueous solubility and reduced entropic penalty are critical to ligand efficiency.

Molecular Formula C8H11NO3
Molecular Weight 169.18
CAS No. 1909326-67-5
Cat. No. B2370224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-2-azaspiro[4.5]decane-3,4-dione
CAS1909326-67-5
Molecular FormulaC8H11NO3
Molecular Weight169.18
Structural Identifiers
SMILESC1COCCC12CNC(=O)C2=O
InChIInChI=1S/C8H11NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11)
InChIKeyQVLQURKZOFQCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-2-azaspiro[4.5]decane-3,4-dione: Core Specifications and Structural Profile (CAS 1909326-67-5)


8-Oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5) is a spirocyclic hydantoin derivative with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound features a fused spirocyclic core incorporating both oxygen and nitrogen heteroatoms, classifying it within the broader family of 8-oxa-2-azaspiro[4.5]decane scaffolds . The spiro hydantoin moiety represents a recognized pharmacophore, with related spirocyclic imidazolidine-2,4-diones having been investigated for diverse therapeutic applications including anticonvulsant, anti-inflammatory, and antiviral activities . The rigid, three-dimensional framework of the 8-oxa-2-azaspiro[4.5]decane skeleton provides a template for constructing novel compound libraries and exploring underdeveloped chemical space in medicinal chemistry programs .

Why 8-Oxa-2-azaspiro[4.5]decane-3,4-dione Cannot Be Replaced by Common Spirocyclic Analogs in Medicinal Chemistry


Generic substitution among 8-oxa-2-azaspiro[4.5]decane derivatives is not straightforward due to substantial structural variations that directly impact both physicochemical properties and synthetic accessibility. Analogs bearing substituents such as 7,7-dimethyl groups (e.g., CAS 1341711-94-1, MW 169.27) or 2-benzyl moieties (MW 231.33) exhibit markedly different molecular weights, LogP values, and steric profiles . For instance, the unsubstituted 8-oxa-2-azaspiro[4.5]decane (MW 141.21) lacks the hydantoin dione functionality that defines the target compound, fundamentally altering its hydrogen-bonding capacity and potential for target engagement . Furthermore, the 3,4-dione moiety present in the target compound confers unique reactivity that distinguishes it from amine-only spirocycles, making empirical substitution without supporting comparative data a high-risk approach in lead optimization or building-block procurement strategies [1].

Quantitative Evidence Guide: Direct Comparisons of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione Against Structural Analogs


Comparative Physicochemical Profiling: 8-Oxa-2-azaspiro[4.5]decane-3,4-dione Versus 7,7-Dimethyl Analog

8-Oxa-2-azaspiro[4.5]decane-3,4-dione (MW 169.18) differs significantly from the 7,7-dimethyl-substituted analog (CAS 1341711-94-1, MW 169.27) in terms of lipophilicity and steric profile. The target compound's LogP is predicted at -0.5179, indicating substantially higher hydrophilicity compared to the dimethyl analog's predicted LogP of 0.83 . This divergence in partition coefficient carries meaningful implications for aqueous solubility and potential blood-brain barrier penetration in CNS-targeted programs .

Medicinal Chemistry Physicochemical Properties Drug Discovery

Molecular Scaffold Differentiation: Dione Functionalization Versus Unsubstituted Amine Core

8-Oxa-2-azaspiro[4.5]decane-3,4-dione (MW 169.18) contains the hydantoin-like 3,4-dione moiety that fundamentally distinguishes it from the unsubstituted 8-oxa-2-azaspiro[4.5]decane amine core (MW 141.21 as hydrochloride salt) . This structural difference confers three hydrogen bond acceptor sites in the target compound versus two in the amine analog, altering both molecular recognition capacity and synthetic utility as a building block .

Synthetic Chemistry Building Block Functionalization

Structural Rigidity Comparison: Spirocyclic Conformational Constraints

8-Oxa-2-azaspiro[4.5]decane-3,4-dione exhibits zero rotatable bonds, a key feature of spirocyclic scaffolds that imposes complete conformational rigidity . While analogous spirocycles such as 2-benzyl-8-oxa-2-azaspiro[4.5]decane (MW 231.33) retain this zero rotatable bond characteristic, they introduce additional conformational degrees of freedom through the benzyl substituent rotation, altering the three-dimensional presentation of pharmacophoric elements [1].

Conformational Analysis Spirocyclic Scaffolds Medicinal Chemistry

Synthetic Accessibility: Documented One-Pot Route From Commercial Reagents

A convenient synthesis of the 8-oxa-2-azaspiro[4.5]decane core from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been documented by Ogurtsov and Rakitin (2020) [1]. This synthetic route provides an entry point to the scaffold that can be adapted for the 3,4-dione derivative through appropriate oxidation or functional group manipulation . In contrast, more complex analogs such as 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane require additional synthetic steps to introduce gem-dimethyl substitution, increasing synthetic complexity and reducing overall yield .

Organic Synthesis Synthetic Methodology Spirocycle Construction

Recommended Research and Procurement Scenarios for 8-Oxa-2-azaspiro[4.5]decane-3,4-dione


Lead Optimization Programs Requiring Polar Spirocyclic Hydantoin Scaffolds

8-Oxa-2-azaspiro[4.5]decane-3,4-dione is best utilized in medicinal chemistry programs seeking a spirocyclic hydantoin pharmacophore with enhanced hydrophilicity. With a predicted LogP of -0.5179, this compound is particularly suited for targets where aqueous solubility and polar interactions are prioritized, in contrast to lipophilic analogs like 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane (LogP 0.83) that may be more appropriate for membrane-bound or hydrophobic binding pockets .

Conformationally Constrained Building Block for Fragment-Based Drug Discovery

The zero rotatable bonds and rigid spirocyclic architecture of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione make it an ideal building block for fragment-based screening libraries requiring three-dimensional, conformationally constrained scaffolds . This property is particularly valuable for hit identification against targets with shallow or difficult-to-drug binding sites, where reduced entropic penalties upon binding can translate to improved ligand efficiency [1].

Derivatization Starting Point for FGFR4 or TRPM8 Inhibitor Development

The 8-oxa-2-azaspiro[4.5]decane skeleton, from which 8-Oxa-2-azaspiro[4.5]decane-3,4-dione is derived, has been identified as a promising scaffold for developing FGFR4 inhibitors for hepatocellular carcinoma and TRPM8 antagonists for pain management . The dione functionality present in the target compound provides additional sites for hydrogen bonding and metabolic stability that may be exploited in structure-activity relationship (SAR) studies within these therapeutic areas [1].

Medicinal Chemistry Programs Requiring Muscarinic Receptor Ligands

Research indicates that derivatives of 8-aza-spiro[4.5]decane incorporating the 8-oxa moiety exhibit significant muscarinic agonistic properties and have been evaluated as potential antidementia agents . 8-Oxa-2-azaspiro[4.5]decane-3,4-dione, as a spirocyclic hydantoin derivative within this structural class, may serve as a valuable scaffold for developing cholinergic transmission enhancers, with certain spirooxazolidine derivatives having demonstrated reversal of scopolamine-induced cognitive deficits in animal models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Oxa-2-azaspiro[4.5]decane-3,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.